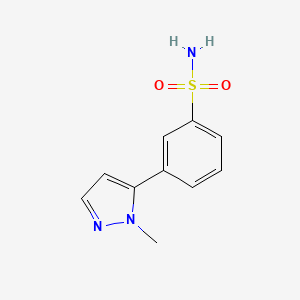

3-(2-Methyl-2H-pyrazol-3-yl)-benzenesulfonamide

Vue d'ensemble

Description

3-(2-Methyl-2H-pyrazol-3-yl)-benzenesulfonamide is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(2-Methyl-2H-pyrazol-3-yl)-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole sulfonamides, characterized by a pyrazole ring substituted with a benzenesulfonamide group. This structural configuration is known to influence its biological properties significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and N-myristoyltransferase (NMT), which are crucial in metabolic pathways and disease processes such as trypanosomiasis .

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

- Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory properties, which may contribute to the compound's therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Research has indicated that derivatives of pyrazole sulfonamides exhibit significant anticancer activity. For instance, studies show that these compounds can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

Trypanosomiasis Treatment

The compound has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to similar pyrazole sulfonamides have enhanced their blood-brain barrier permeability, making them promising candidates for treating both hemolymphatic and CNS stages of the disease .

Anti-inflammatory Activity

In vivo studies demonstrate that pyrazole sulfonamides exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. These compounds were tested against carrageenan-induced edema models, showing significant reduction in inflammation .

Case Studies

- Study on Antileishmanial Activity : A series of pyrazole sulfonamides were tested against Leishmania species, revealing potent activity with IC50 values as low as 0.059 mM against L. infantum . These findings suggest potential therapeutic applications in treating leishmaniasis.

- Cancer Cell Line Studies : In a comprehensive study examining various pyrazole derivatives, one compound demonstrated remarkable cytotoxicity against multiple cancer lines, indicating the versatility and effectiveness of this chemical class in oncology .

Applications De Recherche Scientifique

Based on the search results, the compound "3-(2-Methyl-2H-pyrazol-3-yl)-benzenesulfonamide" is not explicitly mentioned. However, the search results do provide information on related compounds, specifically 4-(1H-pyrazol-1-yl)benzenesulfonamides, which have demonstrated antileishmanial activity . Additionally, research indicates that benzenesulfonamide derivatives may have anti-inflammatory and analgesic properties .

Antileishmanial Activity of 4-(1H-pyrazol-1-yl)benzenesulfonamides

- A study reported on the synthesis, molecular modeling, cytotoxicity, and antileishmanial profile of a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides .

- Derivatives 3b and 3e exhibited the best in vitro activity against L. amazonensis and L. infantum promastigote forms .

- Compound 3b showed antileishmanial activity comparable to pentamidine against L. infantum . The cytotoxic evaluation using murine peritoneal adherent cells showed that 3b and 3e had lower cytotoxicity than pentamidine .

Anti-inflammatory and Analgesic Activity of Benzenesulfonamide Derivatives

- Research suggests that 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substitiuted-1H-pyrazol-5(4H)-ones could be useful for synthesizing anti-inflammatory and analgesic agents .

- Pharmacological screening revealed that tested compounds have good anti-inflammatory activity, with compounds 6b , 7b , and 9b showing the best activity .

- These compounds also demonstrated good analgesic activity, except for 7b , and exhibited better gastrointestinal tolerance than phenylbutazone .

Pyrazole Derivatives as Potential Anticancer Agents

- Pyrazole-sulfonamide hybrid molecules have been investigated for anticancer activity .

- Specifically, diphenyl pyrazole carboxamide derivative 11 induced cell death by apoptosis in colon cancer cells and was more potent than compound 3 and the positive control 5-FU .

- Both compounds 3 and 11 demonstrated the ability to target metastatic colon cancer with higher potency than the standard treatment 5-FU .

Other Applications

- Pyrazole derivatives have been synthesized and studied for their structure-activity relationships, indicating their potential in various applications .

- Cosmetic polymers, including those with synthetic and semi-synthetic origins, may incorporate pyrazole derivatives for properties such as controlled fragrance release or enhanced bioactivity on the skin .

Propriétés

IUPAC Name |

3-(2-methylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLOKNQQNGXHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.